molecular formula C24H30ClN7O3S B610194 Presatovir CAS No. 1353625-73-6

Presatovir

カタログ番号 B610194
CAS番号: 1353625-73-6
分子量: 532.06
InChIキー: GOFXWTVKPWJNGD-UWJYYQICSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Presatovir, also known as GS-5806, is an antiviral drug developed as a treatment for respiratory syncytial virus (RSV). It acts as a fusion inhibitor and has shown promising results in Phase II clinical trials .


Molecular Structure Analysis

Presatovir has a molecular formula of C24H30ClN7O3S and a molar mass of 532.06 g/mol . The IUPAC name for Presatovir is N-[2-[(2S)-2-[5-[(3S)-3-aminopyrrolidin-1-yl]-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide .


Physical And Chemical Properties Analysis

Presatovir has a molecular weight of 532.1 g/mol. Its structure includes several functional groups, such as amide, sulfonamide, and chlorophenyl groups .

科学的研究の応用

Summary of the Application

Presatovir was evaluated in a Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study for its antiviral effects, pharmacokinetics, safety, and tolerability in hematopoietic cell transplant recipients with Respiratory Syncytial Virus infection of the lower respiratory tract .

Methods of Application or Experimental Procedures

Patients with confirmed RSV in upper and lower respiratory tract and new chest X-ray abnormalities were randomized (1:1), stratified by supplemental oxygen and ribavirin use, to receive oral presatovir 200 mg or placebo every 4 days for 5 doses .

Results or Outcomes

Presatovir treatment did not significantly reduce time-weighted average change in viral load, median supplemental oxygen-free days, incident respiratory failure, or all-cause mortality versus placebo . Adverse events were similar between arms .

2. Treatment of Respiratory Syncytial Virus (RSV) Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients

Summary of the Application

Presatovir was evaluated in a Phase 2, Randomized, Double-blind, Placebo-Controlled Trial for the treatment of Respiratory Syncytial Virus upper respiratory tract infection in hematopoietic-cell transplant recipients .

Methods of Application or Experimental Procedures

Patients were stratified by lymphopenia (<200/µL) and ribavirin use; were randomized, stratified by lymphopenia (<200/μL) and ribavirin use, to receive oral presatovir at 200 mg or a placebo on Days 1, 5, 9, 13, and 17, and were followed through Day 28 .

Results or Outcomes

Presatovir had a favorable safety profile in adult HCT recipients with RSV but did not achieve the coprimary endpoints . Exploratory analyses suggest an antiviral effect among patients with lymphopenia .

将来の方向性

Presatovir has been evaluated in hematopoietic-cell transplant (HCT) recipients with RSV lower respiratory tract infection (LRTI). While the treatment was well-tolerated, it did not significantly improve virologic or clinical outcomes versus placebo . Future studies in this population should incorporate novel methods to evaluate virus-related injury and treatment effects . Another study suggests that early treatment, before LRTI develops, is key for success in future studies .

特性

IUPAC Name

N-[2-[(2S)-2-[5-[(3S)-3-aminopyrrolidin-1-yl]-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O3S/c1-15-13-32-22(27-23(15)30-10-8-17(26)14-30)12-20(28-32)21-5-3-4-9-31(21)24(33)18-11-16(25)6-7-19(18)29-36(2,34)35/h6-7,11-13,17,21,29H,3-5,8-10,14,26H2,1-2H3/t17-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFXWTVKPWJNGD-UWJYYQICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CCC(C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=CC(=N2)[C@@H]3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CC[C@@H](C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028097
Record name Presatovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Presatovir

CAS RN

1353625-73-6
Record name Presatovir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353625736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Presatovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12165
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Presatovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRESATOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9628AJ27JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
331
Citations
D Hanfelt-Goade, N Maimon, A Nimer… - C17. New insights in …, 2018 - atsjournals.org
… RATIONALE: Presatovir has … presatovir in hospitalized adults infected with RSV. METHODS: RSV infected subjects with ≤ 5 days of symptoms were randomized (1:1) to oral presatovir …
Number of citations: 27 www.atsjournals.org
Y Xin, W Weng, BP Murray… - The Journal of …, 2018 - Wiley Online Library
… presatovir is not a sensitive substrate of P-gp, BCRP, or OATP1B1/1B3. As expected, based on the role of CYP3A in presatovir metabolism, presatovir … coadministration of presatovir with …
Number of citations: 6 accp1.onlinelibrary.wiley.com
RF Chemaly, SS Dadwal, A Bergeron… - Clinical Infectious …, 2020 - academic.oup.com
… We evaluated the RSV fusion inhibitor presatovir in a … , presatovir reduced the RSV viral load and the severity of clinical disease [26]. In the current study, we evaluated presatovir’s safety…
Number of citations: 53 academic.oup.com
FM Marty, RF Chemaly, KM Mullane… - Clinical Infectious …, 2020 - academic.oup.com
Background Presatovir significantly reduced nasal viral load, signs, and symptoms of respiratory syncytial virus (RSV) infection in a human challenge study. We evaluated presatovir in …
Number of citations: 48 academic.oup.com
DP Porter, Y Guo, J Perry, DL Gossage… - Antimicrobial Agents …, 2020 - Am Soc Microbiol
This study summarizes drug resistance analyses in 4 recent phase 2b trials of the respiratory syncytial virus (RSV) fusion inhibitor presatovir in naturally infected adults. Adult …
Number of citations: 13 journals.asm.org
J Gottlieb, F Torres, T Haddad, G Dhillon… - The Journal of Heart and …, 2023 - Elsevier
… This study evaluated the RSV fusion inhibitor presatovir in RSV-infected lung … of presatovir on RSV viral load, RSV symptoms, and lung function. The study also confirmed presatovir …
Number of citations: 5 www.sciencedirect.com
D Porter, Y Guo, J Perry, D Gossage… - Open Forum …, 2018 - academic.oup.com
Background Presatovir is an oral respiratory syncytial virus (RSV) fusion inhibitor in development for the treatment of RSV infection. Results from a healthy volunteer challenge study …
Number of citations: 4 academic.oup.com
P German, Y Xin, JW Chien, W Weng… - The Journal of …, 2018 - Wiley Online Library
… , and pharmacokinetics of presatovir in healthy adults following … Presatovir exhibited favorable safety and pharmacokinetic profiles that supported once‐daily dosing. Presatovir …
Number of citations: 12 accp1.onlinelibrary.wiley.com
J Gottlieb, F Torres, T Haddad, G Dhillon… - The Journal of Heart …, 2018 - jhltonline.org
… We evaluated the safety and efficacy of presatovir in LT … Presatovir had no effect on symptoms assessed by the mean time weighted average change in FLU-PRO TM score (presatovir -…
Number of citations: 28 www.jhltonline.org
K Stray, M Perron, DP Porter, F Anderson… - The Journal of …, 2020 - academic.oup.com
… F gene sequenced to monitor presatovir resistance. Effects of identified amino acid substitutions on in vitro susceptibility to presatovir, viral fitness, and clinical outcome were assessed. …
Number of citations: 9 academic.oup.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。